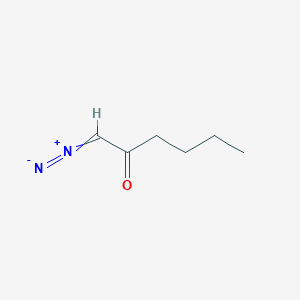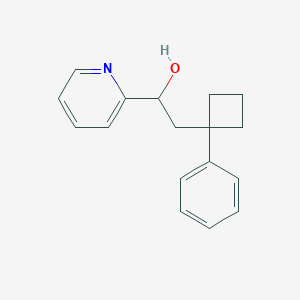
2-Indazol-1-yl-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Indazol-1-yl-aniline is a heterocyclic compound that features an indazole ring fused to an aniline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Indazol-1-yl-aniline typically involves the formation of the indazole ring followed by its attachment to an aniline moiety. One common method starts with the cyclization of 2-nitrobenzaldehyde with hydrazine to form the indazole ring. This intermediate is then reduced and coupled with aniline under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) and solvents like ethanol are often employed to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Indazol-1-yl-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
Applications De Recherche Scientifique
2-Indazol-1-yl-aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial applications
Mécanisme D'action
The mechanism of action of 2-Indazol-1-yl-aniline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Indazole: A parent compound with a similar bicyclic structure.
2-Phenylindazole: Another derivative with a phenyl group attached to the indazole ring.
1H-Indazole: A tautomeric form of indazole with different biological properties
Uniqueness: 2-Indazol-1-yl-aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indazole ring with an aniline moiety makes it a versatile compound for various applications in medicinal chemistry and other fields .
Propriétés
Formule moléculaire |
C13H11N3 |
|---|---|
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
2-indazol-1-ylaniline |
InChI |
InChI=1S/C13H11N3/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15-16/h1-9H,14H2 |
Clé InChI |
YVYFUHXQFCRFFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NN2C3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(5-Bromopentyl)oxy]-3-nitrobenzene](/img/structure/B8639825.png)
![4-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B8639830.png)








